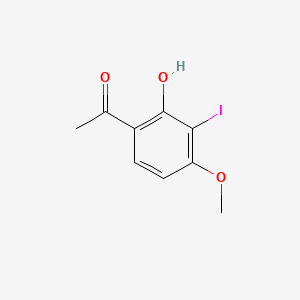

![molecular formula C21H31N3O4 B1175835 RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester CAS No. 1251004-30-4](/img/structure/B1175835.png)

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to pyrazino[2,3-d]azepine frameworks involves several key steps, including ring formation, functionalization, and esterification. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates a complex process involving esterification, intramolecular reactions, and the Suzuki−Miyaura reaction, highlighting the intricate methods used in synthesizing complex molecules (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazino[2,3-d]azepine derivatives and related compounds is characterized by specific ring systems and functional groups. For example, the synthesis and structural characterization of benzazepine derivatives provide insight into the arrangement and conformation of such molecules, demonstrating how ring systems and functional groups are arranged in three-dimensional space (Guerrero et al., 2020).

Chemical Reactions and Properties

Pyrazino[2,3-d]azepine compounds undergo various chemical reactions, including cyclizations, substitutions, and functional group transformations. The preparation and reaction of enantiomerically pure S-phenyl aziridinecarbothioates, for example, illustrate the types of reactions these compounds can undergo, showcasing their reactivity and functional group interconversions (Häner et al., 1987).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure of related compounds provides information on molecular conformation, intermolecular interactions, and packing in the solid state, which are important for material science applications (Yennawar & Sigmon, 2022).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, define how these compounds interact with other molecules. The synthesis and reactions of pyrrolo[2,3-c]azepine derivatives, for instance, reveal insights into the chemical behavior and potential reactivity patterns of these molecules (Glushkov & Stezhko, 1980).

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester primarily focuses on their synthesis and characterization. For example, studies have explored the synthesis of new ring systems like Pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline through intramolecular 1,7-carbonyl-enamine cyclization (Waly, 2008). Similar approaches have been used to construct pyrrolo[2,3-c]azepine systems (Glushkov & Stezhko, 1980).

Pharmaceutical and Therapeutic Value

Certain compounds structurally related to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester have been noted for their potential pharmaceutical and therapeutic values. For instance, keto-substituted pyrazolo[3,4-b]quinolines and similar scaffolds have been synthesized with attention to their promising pharmaceutical applications (Abd El-Aal & Khalaf, 2016).

Novel Tetrahydro-1-benzazepine Compounds

Researchers have developed novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units, which are structurally related to the compound (Guerrero et al., 2020).

Antimicrobial Activities

Some derivatives of compounds similar to RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester, specifically those bearing 1,3,4-oxadiazole moieties, have shown antimicrobial activities, indicating potential biomedical applications (Ayyash et al., 2021).

Propriétés

IUPAC Name |

7-O-benzyl 4-O-tert-butyl (4aS,9aS)-2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-14-11-22-17-9-12-23(13-10-18(17)24)19(25)27-15-16-7-5-4-6-8-16/h4-8,17-18,22H,9-15H2,1-3H3/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPRWOAPSCCIED-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2C1CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-bromothieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B1175764.png)

![2-cinnamyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B1175765.png)